

Enhydrin's Potential in Diabetes Management: An In Vivo Efficacy Comparison

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Compound of Interest		
Compound Name:	Enhydrin chlorohydrin	
Cat. No.:	B15596066	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of Enhydrin, a natural compound, against established anti-diabetic agents in animal models. This document synthesizes available experimental data to objectively evaluate its potential as a therapeutic candidate.

Enhydrin, a sesquiterpene lactone isolated from the leaves of Smallanthus sonchifolius (yacon), has demonstrated notable hypoglycemic properties in preclinical studies.[1] Its primary mechanism of action is the inhibition of α -glucosidase, an enzyme crucial for the digestion of carbohydrates.[1] By delaying carbohydrate breakdown and subsequent glucose absorption, Enhydrin shows promise in managing postprandial hyperglycemia, a key concern in diabetes mellitus. This guide compares the in vivo efficacy of Enhydrin with Acarbose, a well-known α -glucosidase inhibitor, and Metformin, a widely prescribed first-line therapy for type 2 diabetes.

Comparative Efficacy in Diabetic Animal Models

The following tables summarize the in vivo effects of Enhydrin, Acarbose, and Metformin on blood glucose levels in diabetic rat models.



Compound	Animal Model	Dosage	Key Findings	Reference
Enhydrin	Sucrose-loaded diabetic rats	0.8 mg/kg	Significantly decreased the hyperglycemic peak after a sucrose load.	[1]
Acarbose	Streptozotocin- induced diabetic rats	40 mg/100g of diet	Significantly lowered blood glucose levels.	
Metformin	Streptozotocin- induced diabetic rats	500 mg/kg/day	Showed a 35.46% glucose- lowering effect.	_

Table 1: Comparison of In Vivo Hypoglycemic Effects

Compound	In Vitro α-Glucosidase Inhibition (IC50)
Enhydrin	134.17 μg/ml (yeast α-glucosidase)
Acarbose	Lower IC50 than Enhydrin (specific value not provided in the same study)

Table 2: In Vitro α -Glucosidase Inhibitory Activity[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.

Enhydrin In Vivo Study[1]

 Animal Model: The study utilized a sucrose-loaded diabetic rat model. The specific method of diabetes induction (e.g., streptozotocin) was not detailed in the available abstract.



- Treatment: A single dose of Enhydrin (0.8 mg/kg body weight) was administered to the diabetic rats.
- Data Collection: Blood glucose levels were measured to assess the effect on the hyperglycemic peak following a sucrose load (2 g/kg body weight).

Acarbose In Vivo Study

- Animal Model: Streptozotocin-induced diabetic rats were used. Diabetes was induced by a single intravenous injection of streptozotocin.
- Treatment: Acarbose was mixed with the rat diet at a concentration of 40 mg per 100 g of diet.
- Data Collection: Blood glucose levels were monitored to determine the effect of Acarbose on hyperglycemia.

Metformin In Vivo Study

- Animal Model: The study employed a streptozotocin-induced diabetic rat model.
- Treatment: Metformin was administered orally at a dose of 500 mg/kg/day for 10 days.
- Data Collection: Plasma glucose levels were measured to evaluate the glucose-lowering effect of Metformin.

Signaling Pathway and Experimental Workflow

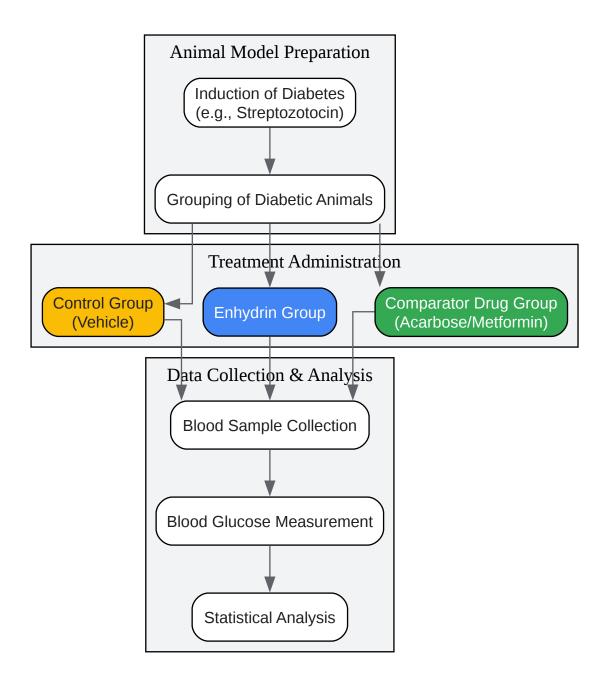
The following diagrams illustrate the proposed mechanism of action for Enhydrin and the general workflow of the in vivo experiments.





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Caption: Proposed mechanism of Enhydrin in reducing postprandial hyperglycemia.



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Caption: Generalized workflow for in vivo diabetic animal model studies.



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References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
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